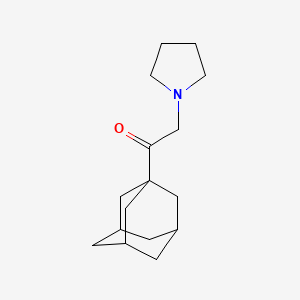
1-(Adamantan-1-YL)-2-(pyrrolidin-1-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Adamantan-1-YL)-2-(pyrrolidin-1-YL)ethan-1-one is a synthetic organic compound that features both adamantane and pyrrolidine moieties. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while pyrrolidine is a five-membered nitrogen-containing heterocycle. The combination of these two structures in a single molecule can impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-YL)-2-(pyrrolidin-1-YL)ethan-1-one typically involves the following steps:
Formation of Adamantyl Intermediate: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Nucleophilic Substitution: The functionalized adamantane reacts with a pyrrolidine derivative under nucleophilic substitution conditions to form the desired product.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Adamantan-1-YL)-2-(pyrrolidin-1-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the functional groups, potentially converting carbonyl groups to alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Used in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Adamantan-1-YL)-2-(pyrrolidin-1-YL)ethan-1-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s stability and bioavailability, while the pyrrolidine ring can facilitate binding to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Adamantan-1-YL)-2-(methylamino)ethan-1-one: Similar structure but with a methylamino group instead of pyrrolidine.
1-(Adamantan-1-YL)-2-(piperidin-1-YL)ethan-1-one: Contains a piperidine ring instead of pyrrolidine.
Uniqueness
1-(Adamantan-1-YL)-2-(pyrrolidin-1-YL)ethan-1-one is unique due to the combination of adamantane and pyrrolidine, which can impart distinct chemical and physical properties
Eigenschaften
Molekularformel |
C16H25NO |
|---|---|
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
1-(1-adamantyl)-2-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C16H25NO/c18-15(11-17-3-1-2-4-17)16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2 |
InChI-Schlüssel |
KJAXFKIBVRVZFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC(=O)C23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


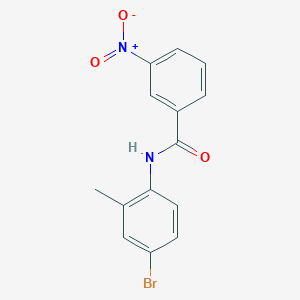
![2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708112.png)

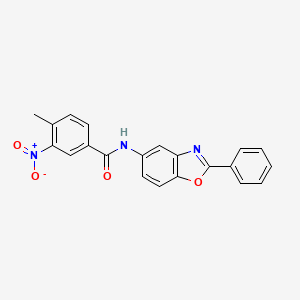

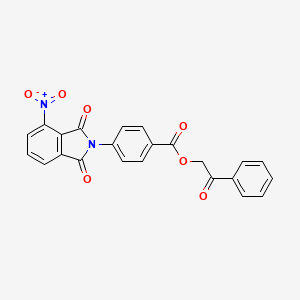
![2-[(3-bromo-4-hydroxy-5-methylphenyl)[(1E)-3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzene-1-sulfonate](/img/structure/B11708151.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11708153.png)
![(5E)-5-({4-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708158.png)
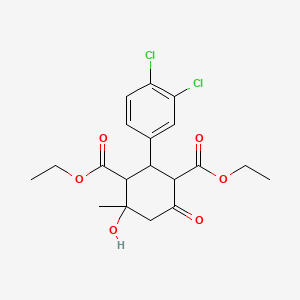
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11708172.png)
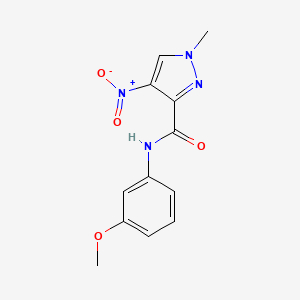
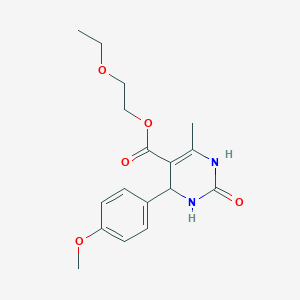
![2-{(2E)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11708192.png)
